molecular formula C17H20N4O B2377325 N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396786-77-8

N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2377325
CAS No.: 1396786-77-8
M. Wt: 296.374
InChI Key: GGWDSIAQUGNBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel small molecule therapeutics. This compound features a pyridazine core, a heterocyclic scaffold recognized as a privileged structure in drug discovery due to its widespread presence in biologically active molecules . The specific substitution pattern on the pyridazine ring, including the N-methyl-N-phenyl carboxamide group and the piperidine moiety, is characteristic of compounds designed to modulate key biological targets. Research into structurally similar pyridazine-3-carboxamide compounds has demonstrated their potential as inhibitors of important enzymes, such as Cyclin-Dependent Kinase 2 (CDK2) and Tyrosine Kinase 2 (TYK2) . Inhibition of these kinases is a validated strategy in oncology and the treatment of autoimmune diseases, making this class of compounds a valuable template for investigating new therapeutic agents . For instance, certain 3,6-disubstituted pyridazine derivatives have shown potent anti-proliferative activity against human breast cancer cell lines and can induce apoptosis . The inclusion of the piperidine group is a common pharmacophoric feature that can enhance binding affinity to enzymatic targets and influence the compound's pharmacokinetic properties. This product is provided for research use only and is intended for utilization in laboratory settings for in vitro studies. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can employ this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for screening against a panel of biological targets to elucidate its precise mechanism of action.

Properties

IUPAC Name

N-methyl-N-phenyl-6-piperidin-1-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20(14-8-4-2-5-9-14)17(22)15-10-11-16(19-18-15)21-12-6-3-7-13-21/h2,4-5,8-11H,3,6-7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWDSIAQUGNBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the piperidine moiety and the phenyl group. The final step involves the formation of the carboxamide group.

    Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone under acidic conditions.

    Introduction of Piperidine Moiety: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the pyridazine ring.

    Phenyl Group Addition: The phenyl group is typically introduced through electrophilic aromatic substitution reactions.

    Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine ring or the piperidine moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Structural Highlights Target/Mechanism Key Activity/Findings References
N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide N-Me-N-Ph carboxamide; 6-piperidine Presumed SCD1 inhibitor Structural analog data inferred (no direct reports) N/A
N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxamide 2-hydroxy-2-phenylethyl; 4-(2-methylbenzoyl)piperidine SCD1 80% triglyceride reduction; improves liver enzymes
A939572 Piperidine-aryl urea SCD1 Synergizes with sorafenib in HCC
Arachchol Arachidyl amido cholanoic acid Fibrosis modulation Phase 3/4 trials in NASH
(R)-IPMICF16 Imidazo[1,2-b]pyridazine; fluorophenyl-pyrrolidine Trk PET imaging Diagnostic radiotracer

Key Research Findings and Trends

  • SCD1 Inhibitor Efficacy : The hydroxy-phenylethyl analog () outperforms others in preclinical NASH models, suggesting that hydrophilic substituents (e.g., hydroxyl groups) enhance liver-targeted efficacy.
  • Structural Flexibility : While the piperidine-pyridazine core is conserved, carboxamide substituents (e.g., aryl vs. alkyl) dictate target selectivity and pharmacokinetics.

Biological Activity

N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has been investigated for various biological activities, including:

  • Inhibition of Phosphodiesterase (PDE) : Similar compounds have shown potent inhibition of PDE4, which is crucial in regulating intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) . This inhibition can lead to anti-inflammatory effects and potential applications in treating respiratory diseases.
  • Anticancer Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies indicate that derivatives with similar structures can inhibit the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis .
  • Antimicrobial Activity : Research has suggested that related pyridazine derivatives exhibit significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new anti-tubercular agents .

Antiproliferative Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
1Caco-237.4PI3K/AKT pathway inhibition
2HCT-1168.9Induction of apoptosis
3MDA-MB-23115.0Cell cycle arrest

Note: The values are indicative and derived from related studies on similar compounds.

Case Studies

Several studies have highlighted the efficacy of compounds structurally related to this compound:

  • Study on Anticancer Activity : A recent study demonstrated that a series of similar pyridazine derivatives exhibited significant antiproliferative activity against colorectal cancer cell lines, with IC50 values ranging from 3.3 µM to 50.9 µM .
  • PDE Inhibition Study : Another investigation revealed that pyridazine derivatives could effectively inhibit PDE4, leading to increased cAMP levels, which are beneficial in treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of pyridazine-carboxamide derivatives typically involves sequential functionalization of the pyridazine core. A general approach includes:

  • Step 1 : Alkylation or acylation of the pyridazine ring at the 3-position to introduce the carboxamide group. For example, coupling N-methyl-N-phenylamine with a pyridazine-3-carbonyl chloride intermediate under basic conditions (e.g., triethylamine in DMF) .
  • Step 2 : Substitution at the 6-position with piperidine via nucleophilic aromatic substitution (SNAr), requiring elevated temperatures (80–120°C) and a polar aprotic solvent (e.g., DMSO or DMF) .
  • Optimization : Reaction yields can be improved by controlling stoichiometry (e.g., 1.2–1.5 equivalents of piperidine) and using catalysts like Cu(I) for SNAr reactions. Purity is enhanced via column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl and phenyl groups on the carboxamide, piperidine integration at C6). Discrepancies in splitting patterns may indicate rotational isomerism .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z calculated for C18H22N4O).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (if crystalline forms are obtainable) .

Q. What preliminary assays are used to assess the compound’s biological activity?

  • In vitro binding assays : Screen for affinity against targets like kinases or GPCRs using fluorescence polarization or surface plasmon resonance (SPR). For example, pyridazine-carboxamides have been tested against Janus kinases (JAKs) with IC50 values <1 µM .
  • Cell viability assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HepG2, MCF-7) to identify therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Piperidine modifications : Replace piperidine with pyrrolidine or azetidine to assess steric/electronic effects on target binding. For example, pyrrolidine analogs show enhanced metabolic stability in hepatic microsomes .
  • Carboxamide substituents : Compare N-methyl-N-phenyl with N-benzyl or N-alkyl variants. Bulky substituents may improve selectivity but reduce solubility .
  • Pyridazine core : Fluorination at C4 or C5 alters electron density, potentially enhancing binding to hydrophobic pockets (e.g., in kinase ATP-binding sites) .

Q. How should researchers address contradictions in reported IC50 values across studies?

  • Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme concentrations. For instance, variations in ATP concentration (10 µM vs. 1 mM) in kinase assays significantly impact IC50.
  • Orthogonal validation : Confirm activity using complementary methods (e.g., SPR vs. radiometric assays) .
  • Data normalization : Account for batch-to-batch purity differences via HPLC (≥95% purity required for reproducible results) .

Q. What strategies are effective for identifying the molecular target(s) of this compound?

  • Chemoproteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinome-wide profiling : Employ kinase inhibitor bead (KIB) arrays to map inhibitory activity across >400 kinases .
  • Computational docking : Predict binding modes using molecular dynamics simulations (e.g., AutoDock Vina) against structural databases like the Protein Data Bank (PDB) .

Q. How can pharmacokinetic (PK) challenges be mitigated during preclinical development?

  • Solubility enhancement : Formulate with cyclodextrins or lipid nanoparticles to address low aqueous solubility (<10 µg/mL predicted for lipophilic analogs) .
  • Metabolic stability : Introduce deuterium at metabolically labile sites (e.g., N-methyl-D3) to reduce CYP450-mediated oxidation .
  • Tissue distribution : Use radiolabeled analogs (e.g., 18^{18}F for PET imaging) to quantify brain permeability or tumor uptake .

Q. What analytical methods resolve batch-to-batch variability in crystallinity or polymorphism?

  • Powder X-ray diffraction (PXRD) : Detect polymorphic forms (e.g., anhydrous vs. hydrate) that impact dissolution rates .
  • Differential Scanning Calorimetry (DSC) : Identify melting point variations (>5°C shifts indicate polymorphic contamination) .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, critical for lyophilized formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.